3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone
Description
Molecular Formula: C₁₆H₁₅ClO₄S Monoisotopic Mass: 338.03796 Da Structure: Features a sulfonyl (-SO₂-) group bridging a 4-chlorophenyl ring and a 4-methoxyphenyl ketone.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKIKQVOKDCDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations: Sulfonyl vs. Sulfanyl
- 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone (C₁₇H₁₇ClO₃S) Key Difference: Sulfanyl (-S-) replaces sulfonyl (-SO₂-). Impact:
- Polarity : Sulfanyl is less polar than sulfonyl, reducing solubility in aqueous media.
- Reactivity : Sulfonyl groups are stronger electron-withdrawing groups, altering electronic density on the aromatic ring.
- Biological Activity : Sulfonyl derivatives often exhibit enhanced metabolic stability compared to sulfanyl analogs .
2.2. Ketone vs. Chalcone Derivatives
- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone) Key Difference: Conjugated enone system (C=C–C=O) replaces the propanone backbone. Impact:
- Electronic Properties : Chalcones exhibit extended π-conjugation, influencing UV-Vis absorption and redox behavior.
- Bioactivity: Chalcones are known for antimicrobial and anticancer activities; the propanone analog’s sulfonyl group may favor different target interactions .
2.3. Amino-Substituted Analogs
- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₆ClNO₂) Key Difference: Amino (-NH-) replaces sulfonyl (-SO₂-). Impact:
- Stability: Amino groups may be prone to oxidation compared to sulfonyl’s robust stability .
2.4. Bis-Sulfonyl Compounds
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone, with the molecular formula C16H15ClO4S, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group , a sulfonyl group , and a methoxyphenyl group attached to a propanone backbone, which significantly influences its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C16H15ClO4S
- Molecular Weight: 338.81 g/mol
- CAS Number: 87015-44-9
The structure of the compound showcases functional groups that are crucial for its biological activity, particularly the sulfonyl and methoxy groups, which enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly through interactions with specific proteins involved in cell growth regulation .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
The proposed mechanism of action for this compound involves:
- Protein Interaction: The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity.
- Cell Membrane Penetration: The methoxyphenyl group enhances the ability of the compound to penetrate biological membranes, increasing its efficacy.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity and suggesting potential pathways for therapeutic applications in oncology .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of derivatives of this compound, highlighting its effectiveness against gram-positive bacteria and discussing structure-activity relationships that could guide future modifications for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
